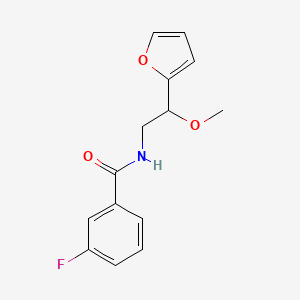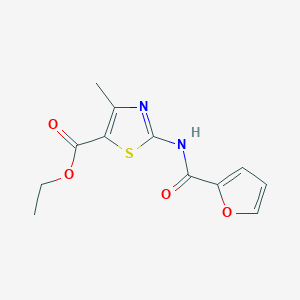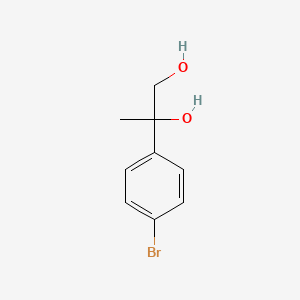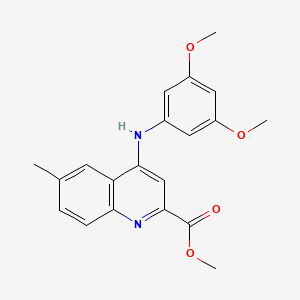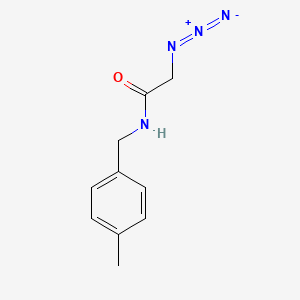
2-azido-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azido-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12N4O It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further substituted with a 4-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(4-methylbenzyl)acetamide typically involves the reaction of 4-methylbenzylamine with chloroacetyl chloride to form N-(4-methylbenzyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反应分析
Types of Reactions
2-azido-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild heating.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reaction is often carried out in solvents like water or ethanol.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are frequently used as the reducing system.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the azido group.
Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The primary product is the corresponding amine, N-(4-methylbenzyl)acetamide.
科学研究应用
2-azido-N-(4-methylbenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of biomolecules via click chemistry.
Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-azido-N-(4-methylbenzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. The molecular targets and pathways involved would vary based on the context of its application, such as in drug development or material science.
相似化合物的比较
Similar Compounds
2-azido-N-(4-methoxybenzyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-azido-N-(4-chlorobenzyl)acetamide: Contains a chloro group instead of a methyl group.
2-azido-N-(4-nitrobenzyl)acetamide: Features a nitro group in place of the methyl group.
Uniqueness
2-azido-N-(4-methylbenzyl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and the types of products formed in chemical reactions
属性
IUPAC Name |
2-azido-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMCYVIXMQWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
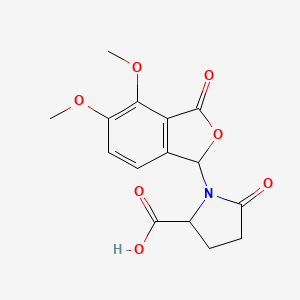
![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
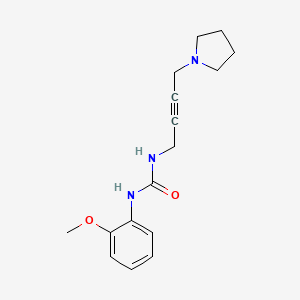
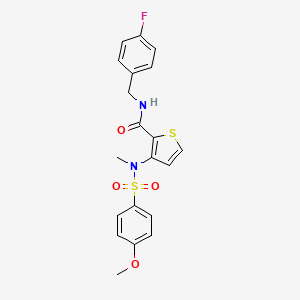
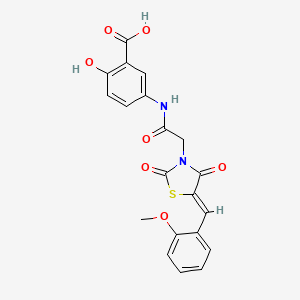
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)
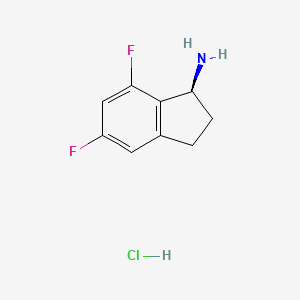
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2361425.png)
![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)
